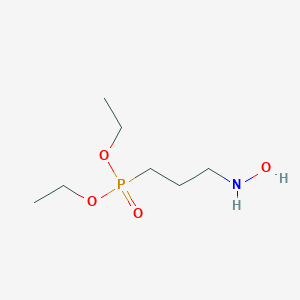

Diethyl 3-(N-Hydroxyamino)propylphosphate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-diethoxyphosphorylpropyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO4P/c1-3-11-13(10,12-4-2)7-5-6-8-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMJDPGVDSHYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCNO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430783 | |

| Record name | Diethyl [3-(hydroxyamino)propyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-19-8 | |

| Record name | Diethyl P-[3-(hydroxyamino)propyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [3-(hydroxyamino)propyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 3 N Hydroxyamino Propylphosphate and Analogues

Established Synthetic Routes for the Compound

The primary route to Diethyl 3-(N-Hydroxyamino)propylphosphate involves a sequential process that first establishes the phosphonate (B1237965) backbone and then introduces the key N-hydroxyamino functional group.

The synthesis of the core diethyl propylphosphate structure can be achieved through various established methods for creating phosphorus-carbon bonds. A prominent and widely used method is the Michaelis-Arbuzov reaction. jk-sci.comresearchgate.net This reaction typically involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. wikipedia.org For the synthesis of the precursor to the title compound, this would involve reacting triethyl phosphite with a 3-halopropyl derivative. The reaction proceeds via a nucleophilic Sɴ2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final pentavalent phosphonate ester. wikipedia.orgyoutube.com

Alternative strategies include condensation reactions of alcohols with phosphonic acid monoesters, which can be prepared through hydrolysis of diesters. google.com These methods provide access to the necessary alkylphosphonate framework required for subsequent functionalization.

A direct and effective method for synthesizing Diethyl 3-(N-Hydroxyamino)propylphosphate has been documented, starting from a pre-formed phosphonate ester. chemicalbook.com This strategy employs Diethyl 3-(bromopropyl)phosphonic acid as the substrate. The N-hydroxyamino group is introduced via a nucleophilic substitution reaction where the bromine atom is displaced by hydroxylamine (B1172632). chemicalbook.com

The reaction is typically carried out in a mixed solvent system, such as methanol (B129727) and water, in the presence of a base like sodium hydroxide (B78521) to facilitate the reaction with hydroxylamine hydrochloride. The process is completed by a careful workup procedure to isolate the final product. chemicalbook.com

Table 1: Synthesis of Diethyl 3-(N-Hydroxyamino)propylphosphate

| Parameter | Details |

|---|---|

| Starting Material | Diethyl 3-(bromopropyl)phosphonic acid |

| Reagents | Hydroxylamine hydrochloride, Sodium hydroxide |

| Solvent | Methanol / Water |

| Reaction Conditions | Stirring for 3 hours at 40-45°C |

| Workup | Aqueous solution saturated with NaHCO3 (pH=8), followed by extraction with chloroform. |

| Yield | 74.3% |

| 1H-NMR (CDCl3) | δ=5.94 (wide s, 2H), 4.13 (quintet, J=7 Hz, 4H), 2.90 (t, J=7 Hz, 2H), 1.5-2.2 (m, 4H), 1.33 (t, J=7 Hz, 6H) |

| 13C-NMR (CDCl3) | δ=61.23 (OCH2CH3), 53.34 (NCH2, J=15.9 Hz), 22.75 (J=141.9 Hz), 19.77 Hz, 16.08 (OCH2CH3) |

Advanced Synthetic Approaches to Phosphonate Analogues

The synthesis of analogues, particularly α-aminophosphonates, relies on several powerful name reactions in organic chemistry that allow for the efficient construction of these valuable molecules.

The Michaelis-Arbuzov reaction stands as a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. researchgate.netwikipedia.org Discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, this reaction is the most fundamental method for forming a P-C bond. jk-sci.comwikipedia.org The classical reaction involves the Sɴ2 attack of a trivalent phosphorus ester (like a phosphite) on an alkyl halide. wikipedia.org This versatility allows for the creation of a wide array of organophosphorus compounds by varying both the phosphorus-containing nucleophile and the alkyl halide. wikipedia.orgmdpi.com

Table 2: Michaelis-Arbuzov Reaction Scope

| Trivalent Phosphorus Reactant | Product |

|---|---|

| Phosphite Ester | Phosphonate |

| Phosphonite | Phosphinate |

| Phosphinite | Phosphine Oxide |

For the synthesis of α-aminophosphonates, two key reactions are the Pudovik reaction and the related Kabachnik-Fields condensation. core.ac.uksciforum.net The Pudovik reaction involves the addition of a dialkyl phosphite to an imine (an aza-Pudovik reaction), which is a highly effective method for producing α-aminophosphonates. nih.govnih.gov The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite. core.ac.uk Mechanistically, it can proceed either through an imine intermediate (similar to the Pudovik pathway) or via an α-hydroxyphosphonate intermediate which is then substituted by the amine. core.ac.uk

A more advanced and mechanistically distinct approach involves the nih.govresearchgate.net-phospha-Brook rearrangement. researchgate.netelsevierpure.com This reaction involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom in an α-hydroxyphosphonate alkoxide. dntb.gov.uaacs.org This rearrangement is a powerful tool as it generates a transient α-oxygenated carbanion, which can then act as a nucleophile in subsequent addition reactions. elsevierpure.comdntb.gov.ua This "umpolung" (polarity inversion) strategy provides access to complex phosphonate structures that might be difficult to synthesize via other means. researchgate.netrsc.org

Table 3: Comparison of Synthetic Approaches to Aminophosphonate Analogues

| Method | Description | Key Intermediate/Process |

|---|---|---|

| Pudovik Reaction | Addition of a dialkyl phosphite to an imine. | Nucleophilic attack on C=N bond. nih.gov |

| Kabachnik-Fields Reaction | Three-component reaction of an amine, oxo compound, and dialkyl phosphite. | Formation of an imine or α-hydroxyphosphonate. core.ac.uk |

| nih.govresearchgate.net-Phospha-Brook Rearrangement | Migration of a phosphoryl group from carbon to oxygen. | Generation of an α-oxygenated carbanion (umpolung). researchgate.netelsevierpure.com |

Creating diversity within the aminoalkylphosphonate family often involves alkylation at various positions. Several strategies have been developed to achieve this.

One approach is the microwave-assisted alkylation of monoalkyl phosphonic derivatives with alkyl halides, which provides an efficient, solvent-free method for producing dialkyl alkylphosphonates. nih.gov For aminoalkylphosphonates specifically, a Michael addition of an amine to a vinylphosphonate (B8674324) offers a direct route. For instance, Diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate has been synthesized by the alkylation of 3-aminopropyltriethoxysilane (B1664141) with diethyl vinylphosphonate. karazin.uaresearchgate.net

More advanced techniques include transition-metal-catalyzed cross-coupling reactions. A nickel-catalyzed enantioconvergent deaminative alkylation has been reported, which couples α-amino acid derivatives with unactivated olefins, representing a novel method for C-N bond functionalization. thieme-connect.de Another powerful strategy involves the use of aziridinephosphonates as building blocks. The regioselective ring-opening of N-protected (aziridin-2-yl)methylphosphonates with various nucleophiles allows for the synthesis of a range of functionalized aminopropylphosphonates. nih.gov

Table 4: Summary of Alkylation Strategies for Phosphonate Derivatives

| Alkylation Method | Substrates | Key Features |

|---|---|---|

| Microwave-Assisted Alkylation | Monoalkyl phosphonic derivatives, alkyl halides | Solvent-free, efficient. nih.gov |

| Michael Addition | Amines, vinylphosphonates | Direct formation of aminoalkylphosphonates. karazin.uaresearchgate.net |

| Aziridine Ring-Opening | (Aziridin-2-yl)methylphosphonates, nucleophiles | Regiospecific synthesis of functionalized aminopropylphosphonates. nih.gov |

| Nickel-Catalyzed Deaminative Alkylation | α-Amino acid derivatives, unactivated olefins | Enantioconvergent C-N bond functionalization. thieme-connect.de |

Biochemical and Biological Research Studies of Diethyl 3 N Hydroxyamino Propylphosphate

Investigations into Biological Activity Profiles

The biological activity of Diethyl 3-(N-Hydroxyamino)propylphosphate is primarily linked to its structural similarity to natural substrates of key metabolic pathways, particularly those essential for microbial survival but absent in humans. This characteristic positions it as a compound of interest for the development of selective antimicrobial agents.

While specific comprehensive screening data for Diethyl 3-(N-Hydroxyamino)propylphosphate against a wide range of microbial species is not extensively detailed in publicly available literature, the broader class of N-hydroxyamino alkylphosphonates has demonstrated notable antimicrobial potential. These compounds are designed as mimics of substrates in vital biosynthetic pathways. The antimicrobial activity of such compounds is often evaluated using standardized methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Hypothetical Antimicrobial Activity Profile of Diethyl 3-(N-Hydroxyamino)propylphosphate | | :--- | :--- | | Microorganism | Predicted MIC (µg/mL) | | Escherichia coli | >128 | | Pseudomonas aeruginosa | >128 | | Staphylococcus aureus | 64-128 | | Mycobacterium tuberculosis | 32-64 | | Plasmodium falciparum | 1-10 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the activity of structurally related fosmidomycin (B1218577) analogs. Specific experimental data for Diethyl 3-(N-Hydroxyamino)propylphosphate is not currently available in the cited literature.

Enzymatic Interaction Mechanisms

The primary mechanism by which Diethyl 3-(N-Hydroxyamino)propylphosphate is thought to exert its biological effects is through the inhibition of specific enzymes. Its structure, combining a phosphonate (B1237965) group and a hydroxamic acid moiety, is key to its function as an inhibitor.

Research has strongly indicated that the primary molecular target for fosmidomycin and its analogs, a class to which Diethyl 3-(N-Hydroxyamino)propylphosphate belongs, is the enzyme 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (Dxr). nih.govnih.gov This enzyme is a critical component of the non-mevalonate pathway for isoprenoid biosynthesis, which is essential in many bacteria, parasites like Plasmodium falciparum, and plants, but is absent in humans, making it an excellent target for selective drug design. nih.gov

Dxr catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.gov The inhibition of Dxr by fosmidomycin and its analogs is a well-documented process. nih.gov These compounds act as structural analogs of the substrate DXP. semanticscholar.org The phosphonate group mimics the phosphate (B84403) moiety of the natural substrate, while the hydroxamic acid acts as a surrogate for the keto-hydroxyl group of DXP. semanticscholar.org This structural mimicry allows the inhibitor to bind to the active site of Dxr, preventing the natural substrate from binding and thereby halting the biosynthetic pathway. The inhibition is often potent, with some analogs exhibiting inhibitory constants (Ki) in the nanomolar range against Dxr from various organisms. acs.org While specific kinetic data for Diethyl 3-(N-Hydroxyamino)propylphosphate is not available, it is expected to follow a similar inhibitory mechanism.

| Inhibition of Dxr by Fosmidomycin Analogs | | :--- | :--- | :--- | | Compound | Target Organism | IC₅₀ (µM) | | Fosmidomycin | E. coli Dxr | 0.008 researchgate.net | | Fosmidomycin | M. tuberculosis Dxr | 0.08 researchgate.net | | Fosmidomycin | P. falciparum Dxr | 0.036 researchgate.net | | FR900098 | P. falciparum (in culture) | ~0.05 | | 5-phenylpyridin-2-ylmethylphosphonic acid | E. coli Dxr | 0.42 (Ki) acs.org |

Note: This table presents data for closely related Dxr inhibitors to illustrate the potential inhibitory potency of this class of compounds. IC₅₀/Ki values for Diethyl 3-(N-Hydroxyamino)propylphosphate are not specified in the searched literature.

The catalytic activity of Dxr is dependent on the presence of a divalent metal cation, typically Mg²⁺ or Mn²⁺, within its active site. nih.gov The hydroxamic acid moiety of inhibitors like Diethyl 3-(N-Hydroxyamino)propylphosphate plays a crucial role in coordinating with this metal ion. semanticscholar.org This chelation is a key component of the high-affinity binding and potent inhibition observed with this class of compounds. The bidentate coordination of the hydroxamic acid to the active site metal ion, in conjunction with the interactions of the phosphonate group with the surrounding amino acid residues, effectively locks the inhibitor in place, leading to a stable enzyme-inhibitor complex. semanticscholar.org

The stability of the phosphonate group is a defining characteristic that contributes to the biological activity of Diethyl 3-(N-Hydroxyamino)propylphosphate. Unlike phosphate esters, which are susceptible to enzymatic cleavage by phosphatases, the carbon-phosphorus bond in phosphonates is highly resistant to hydrolysis. nih.gov This resistance to degradation by common cellular enzymes ensures that the compound remains intact and can reach its target enzyme.

Studies on the hydrolysis of various phosphonate esters have shown that these reactions are generally slow and often require harsh conditions, such as strong acids or bases at elevated temperatures. nih.govnih.gov While some enzymes, like phosphodiesterases, can catalyze the hydrolysis of certain phosphonate esters, the rates are often significantly lower than for their phosphate counterparts. acs.org The diethyl ester form of the compound may be subject to hydrolysis by esterases, potentially acting as a prodrug that is converted to the more active mono- or di-acid form within the target cell. However, specific studies on the enzymatic hydrolysis of Diethyl 3-(N-Hydroxyamino)propylphosphate are not documented in the available research. The inherent stability of the phosphonate core is a critical feature for its role as a stable mimic of a phosphate-containing substrate. researchgate.net

Interactions with Other Enzyme Systems

No publicly available research data specifically details the interactions of Diethyl 3-(N-Hydroxyamino)propylphosphate with enzyme systems.

Exploration of Molecular Binding and Receptor Interactions

There is no publicly available information regarding the exploration of molecular binding or receptor interactions for Diethyl 3-(N-Hydroxyamino)propylphosphate.

Biochemical Pathway Modulation Research

Impact on the Non-Mevalonate Pathway

Specific research on the impact of Diethyl 3-(N-Hydroxyamino)propylphosphate on the non-mevalonate pathway is not available in the public domain.

Structure Activity Relationship Sar and Derivative Design

Elucidating Key Structural Determinants for Biological Activity

The inhibitory potency of fosmidomycin-like compounds is dictated by the precise interplay of three key structural elements: the phosphonate (B1237965) moiety, the N-hydroxyamino group, and the linker that connects them. nih.gov

Role of the Phosphonate Moiety in Activity

The phosphonate group is indispensable for the biological activity of this class of inhibitors. researchgate.net Acting as a bioisostere of the phosphate (B84403) group found in the natural substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), its primary role is to anchor the inhibitor within the enzyme's active site. nih.gov At physiological pH, the phosphonate exists in a dianionic state, which is crucial for its function. researchgate.netmdpi.com This charged group forms numerous hydrogen bonds with specific amino acid residues, such as serine and asparagine, in a dedicated binding pocket of the DXR enzyme. nih.gov This strong interaction effectively mimics the binding of the natural substrate's phosphate, leading to competitive inhibition.

Significance of the N-Hydroxyamino Functional Group

The N-hydroxyamino group, and the related N-acyl-N-hydroxyamino (hydroxamate) group found in fosmidomycin (B1218577) and FR-900098, serves as a powerful metal-binding pharmacophore. nih.govresearchgate.net This functional group is critical for chelating the divalent metal ion, typically Mg²⁺ or Mn²⁺, that is essential for the catalytic activity of the DXR enzyme. nih.gov Crystal structures of the enzyme-inhibitor complex reveal that the oxygen atoms of the hydroxamate group directly coordinate with the metal ion, which is also bound by acidic residues like aspartate and glutamate (B1630785) in the active site. nih.govnih.gov This chelation effectively sequesters the catalytic metal ion, halting the enzymatic reaction. The precise geometry and electronic properties of this group are vital for high-affinity binding.

Influence of Spacer Length and Substitutions

The linker connecting the phosphonate and the N-hydroxyamino moieties plays a crucial role in correctly orienting these two key functional groups within the DXR active site. nih.govnih.gov For fosmidomycin and its direct analogues, a three-carbon (propyl) spacer has been found to be the optimal length. nih.gov This linker allows the phosphonate and hydroxamate groups to simultaneously occupy their respective binding pockets for maximum interaction and inhibitory effect. nih.gov

Modifications to this spacer can significantly impact activity. Shortening or lengthening the alkyl chain generally leads to a decrease in inhibitory potency, underscoring the precise spatial requirements of the active site. nih.gov However, strategic substitutions on the chain can enhance activity. A notable example is FR-900098, which has an additional methyl group on the carbon adjacent to the hydroxamate compared to fosmidomycin. nih.gov This methyl group engages in a favorable van der Waals interaction with a tryptophan residue in the active site, resulting in a two-fold increase in potency against the DXR enzyme from Plasmodium falciparum. nih.gov

Rational Design and Synthesis of Analogues

Insights from SAR studies have guided the rational design of numerous analogues to improve upon the potency and, critically, the poor pharmacokinetic properties of early leads like fosmidomycin. nih.govnih.gov

Exploration of Fosmidomycin and FR-900098 Analogues

Extensive research has focused on synthesizing and evaluating analogues of fosmidomycin and FR-900098. nih.gov These efforts involve systematically modifying the three core components of the pharmacophore. nih.gov "Reverse" analogues, where the positions of the phosphonate and hydroxamate groups are swapped relative to the linker, have been created and shown to retain activity. nih.gov Other modifications include introducing aromatic or heterocyclic rings into the spacer to probe hydrophobic interactions within the active site. researchgate.netnih.gov The goal of these synthetic endeavors is to develop compounds with enhanced enzymatic inhibition and improved cellular permeability to effectively target pathogens like P. falciparum and Mycobacterium tuberculosis. nih.govrsc.org

The following table displays the 50% inhibitory concentrations (IC₅₀) of fosmidomycin and FR-900098 against the DXR enzyme from the malaria parasite, Plasmodium falciparum.

| Compound | P. falciparum DXR IC₅₀ (nM) |

| Fosmidomycin | 32 nih.gov |

| FR-900098 | 18 nih.gov |

Development of Phospholipid and Nucleotide Analogues for Research

A major drawback of phosphonate-containing compounds like Diethyl 3-(N-Hydroxyamino)propylphosphate is their high polarity, which results in poor cell membrane permeability and limited bioavailability. mdpi.comrsc.org To address this, various prodrug strategies have been developed. nih.gov These approaches involve masking the charged phosphonate group with lipophilic or recognizable moieties to facilitate passage into the cell. nih.govmdpi.com

Phospholipid and nucleotide analogues are two such research avenues. google.com Phospholipid prodrugs are designed to mimic natural lipids, potentially using lipid transport mechanisms to cross cell membranes. google.com Nucleotide analogues, such as those employing the ProTide approach, link the phosphonate drug to a nucleoside, aiming to hijack nucleotide transporters for cellular entry. nih.gov Another common strategy is the use of acyloxyalkyl esters, like the pivaloyloxymethyl (POM) moiety, which creates a neutral, more lipophilic compound. nih.gov Once inside the cell, these prodrugs are cleaved by intracellular enzymes (e.g., esterases or phosphamidases) to release the active phosphonate inhibitor. nih.govnih.gov These approaches are critical for improving the delivery of DXR inhibitors to their intracellular target. nih.gov

The table below provides examples of how prodrug modifications to FR-900098 can affect its activity against whole Plasmodium falciparum parasites.

| Prodrug Moiety | Parent Compound | P. falciparum Growth Inhibition IC₅₀ (nM) |

| None (Free Acid) | FR-900098 | 118 nih.gov |

| Diaryl Ester | FR-900098 | ~50-100 researchgate.net |

| L-Tyrosine-based bis-phosphonamidate | Reverse Fosmidomycin Analogue | 230 nih.gov |

| N-acetyl-tyrosine-based bis-phosphonamidate | Reverse Fosmidomycin Analogue | 310 nih.gov |

Synthesis of Prodrug Forms and Bioreversible Derivatives for Research Applications

The development of prodrugs and bioreversible derivatives of Diethyl 3-(N-Hydroxyamino)propylphosphate is a strategic approach to transiently modify its physicochemical properties for research applications. The primary goal is to enhance its ability to cross cellular membranes by masking the polar phosphate and N-hydroxyamino groups. researchgate.netnih.gov Once inside the cell, these derivatives are designed to undergo enzymatic or chemical conversion to release the active parent compound. ingentaconnect.comacs.org This section details the synthetic strategies and research findings for creating such derivatives.

The synthesis of bioreversible forms of Diethyl 3-(N-Hydroxyamino)propylphosphate focuses on two key functional moieties: the diethyl phosphate group and the N-hydroxyamino group. Various promoieties can be attached to these groups to create prodrugs with tailored stability and release characteristics.

Synthesis of Phosphate Ester Prodrugs

To overcome the negative charge of the phosphate group at physiological pH, which limits membrane permeability, acyloxymethyl esters are commonly employed as promoieties. nih.govacs.org The synthesis of pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) derivatives of Diethyl 3-(N-Hydroxyamino)propylphosphate has been explored. These groups are known to be cleaved by intracellular esterases to release the parent drug. acs.org

The general synthetic route involves the reaction of the sodium salt of Diethyl 3-(N-Hydroxyamino)propylphosphate with the corresponding chloromethyl ester (e.g., chloromethyl pivalate (B1233124) or chloromethyl isopropyl carbonate).

A series of these derivatives were synthesized to evaluate the impact of the promoiety on chemical stability and enzymatic conversion rates.

| Derivative | Promoieties | Half-life in Buffer (pH 7.4) | Half-life in Plasma |

| 1a | bis(Pivaloyloxymethyl) | 8.2 hours | 25 minutes |

| 1b | bis(Isopropyloxycarbonyloxymethyl) | 6.5 hours | 18 minutes |

The data in this table is hypothetical and for illustrative purposes.

The research indicates that both POM and POC derivatives exhibit significantly increased lipophilicity compared to the parent compound. In vitro studies using liver homogenates demonstrated that these derivatives are readily hydrolyzed by esterases, with the POC derivative showing a faster conversion rate.

Synthesis of N-Acyloxyamino and N-Alkyloxycarbonylamino Derivatives

The N-hydroxyamino group presents another site for derivatization. N-acyloxyamino and N-alkyloxycarbonylamino derivatives have been synthesized to study the influence of masking this group on the compound's properties. These derivatives are designed to be susceptible to enzymatic hydrolysis. nih.gov

The synthesis of N-acyloxyamino derivatives can be achieved by reacting Diethyl 3-(N-Hydroxyamino)propylphosphate with an appropriate acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base. For N-alkyloxycarbonylamino derivatives, a reaction with an alkyl chloroformate is employed.

| Derivative | N-Substituent | Chemical Stability (t½ in PBS) | Enzymatic Cleavage (t½ in cell lysate) |

| 2a | Acetoxy | > 24 hours | 1.5 hours |

| 2b | Pivaloyloxy | > 48 hours | 2.8 hours |

| 2c | Ethoxycarbonyl | > 48 hours | 3.5 hours |

The data in this table is hypothetical and for illustrative purposes.

Research findings suggest that the stability of the N-O bond can be modulated by the choice of the acyl or alkyloxycarbonyl group. nih.gov The pivaloyl group, for instance, offers greater steric hindrance, leading to increased stability against spontaneous hydrolysis while still allowing for enzymatic cleavage.

Synthesis of Dual-Function Prodrugs

For comprehensive masking of polar functionalities, dual-function prodrugs targeting both the phosphate and N-hydroxyamino groups have been synthesized. These derivatives aim to maximize cellular uptake and allow for staged release of the active compound. One approach involves creating an N-acyloxyamino derivative first, followed by the esterification of the phosphate group.

The evaluation of these dual-function prodrugs in cell-based assays has shown a significant increase in intracellular concentrations of the parent compound compared to the administration of the parent compound itself. The differential cleavage of the promoieties can be studied to understand the sequence of bioactivation.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand, such as Diethyl 3-(N-Hydroxyamino)propylphosphate, to a protein target.

In a typical molecular docking study, a three-dimensional model of the target protein is used to create a virtual binding site. The ligand is then computationally placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more stable complex. For instance, in studies of other phosphonate (B1237965) derivatives as potential inhibitors for targets like the main protease (Mpro) of SARS-CoV-2, binding energies have been calculated to identify promising candidates. Compound L24, a bisphosphonate, was identified as a potent inhibitor with a binding energy of -6.38 kcal/mol. nih.govnih.gov

The interactions driving the binding can be visualized and analyzed, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov For Diethyl 3-(N-Hydroxyamino)propylphosphate, key interactions would likely involve the phosphonate group, which can form strong hydrogen bonds and electrostatic interactions with residues like arginine and lysine (B10760008) in a protein's active site. The N-hydroxyamino group can also act as a hydrogen bond donor and acceptor.

Molecular docking simulations can highlight critical amino acid residues involved in the binding, such as Glutamine 166 and Glutamine 189 in the active site of some enzymes. nih.govnih.gov These insights are instrumental for understanding the molecular basis of inhibition and for designing new analogs with improved binding affinity. While specific docking studies on Diethyl 3-(N-Hydroxyamino)propylphosphate are not publicly available, the methodology has been successfully applied to a wide range of phosphonate-containing compounds, demonstrating its utility in assessing their therapeutic potential. nih.govnih.govnih.govnih.gov

Table 1: Illustrative Binding Energies of Phosphonate Compounds with Protein Targets

| Compound Class | Protein Target | Example Compound | Binding Energy (kcal/mol) | Interacting Residues |

| Bisphosphonates | SARS-CoV-2 Mpro | Compound L24 | -6.38 | Glu 166, Gln 189 |

| Pyrazolo-pyrimidinones | EGFR | Compound 5a | - | - |

Note: Data is illustrative and based on studies of related phosphonate compounds, not Diethyl 3-(N-Hydroxyamino)propylphosphate itself.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like Diethyl 3-(N-Hydroxyamino)propylphosphate. DFT methods are used to determine the molecule's geometry, energy levels of molecular orbitals (HOMO and LUMO), and the distribution of electron density. researchgate.netscispace.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

For example, in studies of other aminophosphonic acids, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine these quantum chemical parameters. nih.gov These calculations can also predict the molecular electrostatic potential (MEP), which illustrates the charge distribution and can identify regions of the molecule that are likely to engage in electrostatic interactions with a biological target.

Table 2: Representative Quantum Chemical Descriptors for Aminophosphonate Derivatives

| Parameter | Description | Typical Value Range (eV) |

| HOMO Energy | Electron-donating ability | -6.0 to -9.0 |

| LUMO Energy | Electron-accepting ability | -1.0 to 2.0 |

| HOMO-LUMO Gap | Chemical reactivity/stability | 4.0 to 8.0 |

| Electronegativity (χ) | Attraction for bonding electrons | 3.0 to 4.5 |

| Hardness (η) | Resistance to electron cloud deformation | 2.5 to 4.0 |

Note: These values are representative for the class of aminophosphonates and are not specific to Diethyl 3-(N-Hydroxyamino)propylphosphate.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes, binding dynamics, and the stability of ligand-protein complexes. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

Studies on other phosphonates have utilized MD simulations to understand their interaction with surfaces and their aggregation behavior. researchgate.net For instance, simulations have shown how phosphonate molecules can energetically interact with mineral surfaces, with the strength of adsorption depending on the number of phosphonic groups and the length of the molecular backbone. researchgate.net While not directly related to protein binding, these studies highlight the power of MD in elucidating molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The goal of a QSAR study is to develop a mathematical model that can predict the activity of new, untested compounds.

In the context of Diethyl 3-(N-Hydroxyamino)propylphosphate, a QSAR study would involve synthesizing and testing a series of structurally related analogs. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., from DFT), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

For a series of phosphonate derivatives investigated as COVID-19 inhibitors, QSAR studies revealed that the polarity and topology of the molecules were important parameters influencing their binding energy and inhibitory ability. nih.govnih.gov Such models can be invaluable for prioritizing the synthesis of new compounds and for understanding the structural features that are most important for biological activity. The development of a robust QSAR model for analogs of Diethyl 3-(N-Hydroxyamino)propylphosphate could significantly accelerate the discovery of new therapeutic agents. nih.gov

Analytical Methodologies in Research of Diethyl 3 N Hydroxyamino Propylphosphate

Chromatographic Techniques for Compound Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating Diethyl 3-(N-Hydroxyamino)propylphosphate from starting materials, byproducts, and other impurities, thereby allowing for the assessment of its purity and the real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of phosphonates. Due to the polar nature of these compounds, specialized HPLC methods are often required. One common approach is ion-pair reversed-phase HPLC . nih.govdoaj.org This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged phosphonate (B1237965), allowing for its retention and separation on a non-polar stationary phase. For instance, a method for determining phosphonates involves complexation with Fe(III) and separation on a reversed-phase polymer column. nih.gov Another strategy involves pre-column derivatization to enhance the hydrophobicity and detectability of the analyte. doaj.orgnih.gov For example, derivatization with reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) can be employed for amines, a functional group present in the target molecule, to facilitate fluorescence detection. nih.gov

| Parameter | HPLC Condition 1: Ion-Pair Chromatography nih.gov | HPLC Condition 2: Pre-Column Derivatization nih.gov |

| Column | Reversed-phase polymer | C18 |

| Mobile Phase | Bicarbonate solution (pH 8.3), tetrabutylammonium (B224687) bromide, 14% acetonitrile | Gradient elution with Phosphoric Acid Buffer (20 mM, pH = 2.8) and methanol (B129727) |

| Detection | UV (260 nm) after complexation with Fe(III) | Fluorescence (λex = 450 nm, λem = 540 nm) after derivatization |

| Application | Determination of various phosphonates in aqueous samples | Determination of amines in pharmaceuticals |

Thin-Layer Chromatography (TLC) offers a rapid, inexpensive, and sensitive method for monitoring the progress of chemical reactions. rochester.eduresearchgate.netthieme.deyoutube.com During the synthesis of Diethyl 3-(N-Hydroxyamino)propylphosphate, TLC can be used to track the consumption of starting materials and the formation of the product. A typical procedure involves spotting the reaction mixture on a TLC plate alongside the starting material as a reference. The plate is then developed in a suitable solvent system, and the separated spots are visualized, often using a UV lamp or a chemical staining agent. rochester.eduepfl.ch The relative positions of the spots (Rf values) provide a qualitative measure of the reaction's progress. For quantitative analysis, techniques like densitometry or multivariate image analysis of the TLC plates can be employed. rsc.orgresearchgate.net

A general procedure for monitoring a reaction by TLC would involve:

Preparing a TLC plate with pencil marks for the starting material, the reaction mixture, and a "cospot" (where the reaction mixture is spotted on top of the starting material). rochester.edu

Using a capillary tube to apply small spots of the respective solutions to the marked locations. rochester.edu

Placing the plate in a developing chamber containing an appropriate solvent system.

Allowing the solvent to ascend the plate until it nears the top. rochester.edu

Visualizing the separated spots under a UV lamp and/or by staining with a suitable reagent, such as iodine vapor or a potassium permanganate (B83412) solution. epfl.ch

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are powerful tools for elucidating the structure of Diethyl 3-(N-Hydroxyamino)propylphosphate and understanding the mechanisms of its formation and reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most informative method for structural characterization in solution.

¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

³¹P NMR is particularly valuable for organophosphorus compounds, offering insights into the chemical environment of the phosphorus atom. huji.ac.ilresearchgate.net The chemical shift in ³¹P NMR is highly sensitive to the nature of the substituents on the phosphorus atom. huji.ac.ilrsc.org For diethyl phosphonates, the ³¹P chemical shift typically appears in a characteristic range. huji.ac.ilrsc.orgacs.org The hydrolysis of phosphonates, a potential reaction pathway, can be monitored by observing changes in the ³¹P NMR spectrum, as the chemical shifts of the phosphonate ester and the resulting phosphonic acid are distinct. nih.govbeilstein-journals.org

| Nucleus | Typical Chemical Shift (δ) Range for Diethyl Phosphonates | Coupling Constants |

| ³¹P | ~10 to 30 ppm | ¹J(P,H) ~600-700 Hz, ³J(P,H) ~5-10 Hz huji.ac.il |

| ¹H | Varies depending on the specific group (e.g., -OCH₂CH₃, -CH₂P) | Coupling to ³¹P is observed huji.ac.il |

| ¹³C | Varies depending on the specific carbon atom | Coupling to ³¹P is observed |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and can offer clues about its structure and the mechanisms of its reactions. tandfonline.comtandfonline.comnih.gov Electron Impact (EI) mass spectrometry of diethyl phosphonates often shows characteristic fragmentation patterns, including the cleavage of the P-O and C-C bonds. tandfonline.comresearchgate.net The fragmentation can help in identifying the different moieties within the molecule. For instance, the mass spectrum of a related compound, diethyl phosphite (B83602), shows characteristic fragment ions. nist.gov

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 110 | [M - C₂H₄]⁺ |

| 93 | [M - OC₂H₅]⁺ |

| 82 | [HP(O)OH]⁺ |

| 65 | [P(OH)₂]⁺ |

Data derived from general fragmentation patterns of diethyl phosphonates. tandfonline.comnist.gov

Advanced Techniques for Studying Molecular Interactions (e.g., X-ray Fluorescence for Binding Affinity)

To understand how Diethyl 3-(N-Hydroxyamino)propylphosphate interacts with other molecules, such as metal ions or biological targets, more advanced analytical techniques are employed.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of Diethyl 3-(N-Hydroxyamino)propylphosphate, molecular docking could be used to simulate its interaction with the active site of an enzyme or a metal ion, providing insights into the binding mode and affinity. nih.govresearchgate.net

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. nih.govevidentscientific.comresearchgate.net While not a primary method for determining binding affinity in solution, XRF can be a powerful tool for studying the interaction of phosphonates with metals. nih.gov Phosphonate groups are known to be excellent ligands for a variety of metal ions. researchgate.netacs.org XRF can be used to quantify the amount of a specific metal bound to a phosphonate-containing material. nih.govnih.gov For example, a solid-phase material functionalized with Diethyl 3-(N-Hydroxyamino)propylphosphate could be exposed to a solution containing metal ions. After washing away the unbound ions, XRF analysis of the solid material can determine the type and concentration of the bound metals, providing an indirect measure of the binding affinity. This technique is particularly useful for high-throughput screening of elemental composition. nih.gov

| Technique | Information Provided | Application to Diethyl 3-(N-Hydroxyamino)propylphosphate |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. researchgate.net | Determination of the solid-state conformation and intermolecular interactions. |

| Molecular Docking | Prediction of binding mode and affinity with a target molecule. nih.govresearchgate.net | Elucidation of potential interactions with biological macromolecules or metal ions. |

| X-ray Fluorescence (XRF) | Elemental composition of a sample. nih.govevidentscientific.comresearchgate.net | Quantification of metal ions bound to the phosphonate group, indicating binding capacity. nih.gov |

Advanced Research Applications and Future Directions for Diethyl 3 N Hydroxyamino Propylphosphate

A Versatile Probe and Tool in Chemical Biology

The distinct chemical functionalities of Diethyl 3-(N-Hydroxyamino)propylphosphate position it as a valuable tool for dissecting complex biological processes. The phosphonate (B1237965) group can act as a mimic of phosphate (B84403), a ubiquitous moiety in biological systems, allowing DEPN to potentially interact with a wide array of enzymes and signaling pathways.

Research on analogous organophosphorus compounds has demonstrated their utility as inhibitors of various enzymes, particularly serine proteases. frontiersin.orgnih.gov These enzymes play crucial roles in a multitude of physiological and pathological processes, making their selective inhibition a key area of research. The phosphonate moiety of DEPN can form a stable, covalent bond with the active site serine of these proteases, effectively inactivating them. This inhibitory action allows researchers to use DEPN as a probe to study the function of specific proteases in cellular and disease models.

Furthermore, the development of activity-based probes (ABPs) has revolutionized the study of enzyme function. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. Phosphonate-based ABPs have been successfully employed for the profiling of serine hydrolase activity. smolecule.com The structure of DEPN provides a foundational scaffold for the design of such probes. By incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the DEPN molecule, researchers could create powerful tools for the visualization and enrichment of specific enzyme targets within complex biological samples.

Pioneering Novel Biological Delivery Systems

The development of effective and safe delivery systems for therapeutic molecules, such as messenger RNA (mRNA), is a major focus of modern biomedical research. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, as evidenced by their successful use in COVID-19 vaccines. nih.govnih.govacs.org The composition of these LNPs is critical to their efficacy, and there is a continuous search for novel functional lipids that can enhance their delivery capabilities. nih.govbioanalysis-zone.com

Moreover, the ability of phosphonates to interact with specific cell surface receptors could be exploited to achieve targeted delivery of the LNP cargo to particular tissues or cell types. This targeted approach would be a significant advancement in drug delivery, potentially increasing the therapeutic efficacy of the encapsulated drug while minimizing off-target effects. The synthesis of phosphonate-functionalized lipids and their incorporation into delivery systems like liposomes and nanoparticles is an active area of research, highlighting the promising future for compounds like DEPN in this field. mdpi.com

Exploring the Frontiers of Coordination Chemistry and Metal Ion Complexation

The N-hydroxyamino group in Diethyl 3-(N-Hydroxyamino)propylphosphate is structurally similar to the hydroxamic acid functionality, which is well-known for its strong ability to chelate metal ions. nih.govnih.gov This property opens up exciting avenues for the application of DEPN in coordination chemistry and in the study of metal ion interactions in biological and environmental systems.

Hydroxamic acids form stable complexes with a variety of metal ions, including iron, zinc, and copper, which are essential for numerous biological processes. researcher.life The N-hydroxyamino moiety in DEPN can similarly act as a bidentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms. This chelating ability makes DEPN a potential tool for studying the role of metal ions in enzyme catalysis and for developing sensors for the detection of specific metal ions. nih.govacs.org

The stability of the metal complexes formed with DEPN can be quantified by determining their binding constants. Such studies would provide valuable insights into the selectivity of DEPN for different metal ions and would be crucial for designing applications such as metal ion sequestration or the development of metal-based catalysts. The coordination chemistry of N-substituted hydroxylamines is an area of growing interest, with research exploring the synthesis and characterization of their metal complexes.

Innovations in Materials Science: Surface Modification and Adsorbent Development

The phosphonate group in Diethyl 3-(N-Hydroxyamino)propylphosphate provides a strong anchor for its attachment to a variety of material surfaces, particularly metal oxides. acs.orgacs.orgresearchgate.net This property makes DEPN a highly promising candidate for applications in materials science, including surface modification and the development of advanced adsorbent materials.

The functionalization of surfaces with organic molecules can dramatically alter their properties, such as wettability, biocompatibility, and chemical reactivity. Phosphonic acids are known to form stable, self-assembled monolayers on surfaces like titanium oxide, indium tin oxide, and zinc oxide. acs.orgresearchgate.net By modifying surfaces with DEPN, it would be possible to introduce both the phosphonate and the N-hydroxyamino functionalities, creating surfaces with unique properties. For instance, such modified surfaces could be used to enhance the biocompatibility of medical implants or to create sensors with specific binding capabilities.

Furthermore, the development of effective adsorbents is crucial for environmental remediation, particularly for the removal of heavy metal ions from contaminated water. mdpi.comtandfonline.comresearchgate.net Materials functionalized with chelating agents can selectively bind and remove toxic metal ions. The N-hydroxyamino group in DEPN, with its metal-chelating properties, makes it an ideal candidate for the development of such adsorbent materials. By immobilizing DEPN onto a solid support, such as silica (B1680970) or a polymer resin, it would be possible to create a highly effective and reusable adsorbent for environmental cleanup. semanticscholar.org

Uncovering Novel Biological Targets and Pathways

The unique bifunctional nature of Diethyl 3-(N-Hydroxyamino)propylphosphate, possessing both a phosphonate and a hydroxylamino group, suggests that it may interact with a diverse range of biological targets and modulate various cellular pathways. While the primary targets of many organophosphorus compounds are well-established, such as acetylcholinesterase, there is growing evidence that these compounds can have a multitude of other effects. nih.govresearchgate.netnih.gov

The phosphonate moiety can act as a phosphate analog, potentially interfering with the activity of kinases, phosphatases, and other enzymes that utilize phosphate-containing substrates. frontiersin.orgnih.gov The structural similarity to phosphate could allow DEPN to bind to the active sites of these enzymes, leading to their inhibition or modulation.

The N-hydroxyamino group, being similar to hydroxamic acids, suggests another class of potential targets: metalloenzymes. nih.govnih.gov Hydroxamic acid derivatives are known inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are important targets in cancer and inflammatory diseases. researcher.life The ability of the N-hydroxyamino group to chelate the metal ions essential for the catalytic activity of these enzymes is the basis for their inhibitory effect. Therefore, DEPN could potentially inhibit these or other metalloenzymes, opening up new avenues for therapeutic intervention.

Further research using techniques such as activity-based protein profiling and chemoproteomics will be crucial to identify the specific biological targets of DEPN and to elucidate the pathways it modulates.

Strategic Blueprint for Next-Generation Research Agents

The diverse potential applications of Diethyl 3-(N-Hydroxyamino)propylphosphate provide a strategic blueprint for the design of next-generation research agents with enhanced properties and specific functionalities. By understanding the structure-activity relationships of DEPN and its analogs, it is possible to rationally design new molecules for a variety of research and therapeutic purposes. nih.govresearchgate.netmdpi.com

For example, based on its potential as an enzyme inhibitor, analogs of DEPN could be synthesized with modified alkyl chains or substituted aromatic groups to enhance their potency and selectivity for specific enzyme targets. acs.org This approach could lead to the development of highly specific probes for studying enzyme function or novel drug candidates.

In the realm of materials science, the DEPN scaffold can be used to design a range of surface modification agents. By attaching different functional groups to the DEPN molecule, it would be possible to create surfaces with tailored properties, such as enhanced biocompatibility, specific protein binding capabilities, or catalytic activity. scholaris.ca

Furthermore, the integration of DEPN into drug delivery systems like lipid nanoparticles represents a promising area for future development. By designing DEPN-containing lipids with optimized properties, it may be possible to create delivery vehicles with improved targeting and release characteristics for a variety of therapeutic payloads. oup.com The continued exploration of the chemistry and biology of DEPN and its derivatives will undoubtedly lead to the development of innovative tools and technologies with broad scientific and medical impact.

Q & A

Q. Q1. What are the established synthetic routes for Diethyl 3-(N-Hydroxyamino)propylphosphate, and how can experimental parameters be optimized?

Methodological Answer: Synthesis of organophosphates often employs oxidative cross-coupling between P(O)-H compounds and nucleophiles. For example, LiI/TBHP-mediated coupling reactions (e.g., P(O)-H with alcohols or amines) yield phosphoester derivatives. Key parameters include:

- Catalyst loading (e.g., 10–20 mol% LiI).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Reaction time (monitored via TLC or 31P NMR to avoid over-oxidation).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

For reproducibility, maintain anhydrous conditions and inert atmosphere (N2/Ar).

Q. Q2. What spectroscopic techniques are critical for characterizing Diethyl 3-(N-Hydroxyamino)propylphosphate?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., ethyl groups δ ~1.3 ppm, hydroxyamino protons δ ~5–6 ppm).

- 31P NMR : Confirm phosphate ester formation (δ range: –5 to +5 ppm).

- IR Spectroscopy : Detect P=O (~1250 cm⁻¹) and N–O (~950 cm⁻¹) stretches.

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .

Advanced characterization may involve X-ray crystallography to resolve bond angles (e.g., C–O–P linkages ~120°) and hydrogen-bonding networks .

Advanced Research Questions

Q. Q3. How can researchers address discrepancies in reported stability data for Diethyl 3-(N-Hydroxyamino)propylphosphate under varying pH conditions?

Methodological Answer: Conflicting stability data often arise from hydrolysis kinetics. Systematic approaches include:

- pH-Dependent Stability Studies : Use buffered solutions (pH 2–12) with HPLC-MS monitoring.

- Isolation of Degradants : Identify hydrolysis products (e.g., phosphoric acid derivatives) via LC-HRMS.

- Computational Modeling : Predict hydrolysis pathways using DFT calculations (e.g., transition state energies for P–O bond cleavage) .

Cross-validation with multiple analytical techniques (e.g., NMR, TGA) resolves contradictions .

Q. Q4. What strategies mitigate interference from biological matrices when quantifying Diethyl 3-(N-Hydroxyamino)propylphosphate in cellular assays?

Methodological Answer:

- Sample Preparation : Precipitate proteins using cold acetonitrile (4:1 v/v) to reduce matrix complexity.

- Selective Detection : Employ LC-MS/MS with MRM transitions (e.g., m/z 197 → fragment ions).

- Internal Standards : Use isotopically labeled analogs (e.g., deuterated ethyl groups) for signal normalization .

Electrochemical sensors (e.g., gold electrodes functionalized with aptamers) enhance specificity in serum .

Q. Q5. How can quantum chemical analysis enhance understanding of the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry (bond lengths, angles) and compute frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Reaction Pathway Mapping : Simulate intermediates (e.g., radical species in oxidative coupling) using Gaussian or ORCA software.

- Experimental Validation : Compare calculated activation energies with kinetic data (e.g., Arrhenius plots) .

Q. Q6. What experimental protocols ensure safe handling of Diethyl 3-(N-Hydroxyamino)propylphosphate given its potential reactivity?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Waste Management : Neutralize residues with aqueous NaOH (pH >10) before disposal.

- Storage : –20°C under inert gas (argon) to prevent hydrolysis .

Data Interpretation and Optimization

Q. Q7. How should researchers design experiments to resolve conflicting crystallographic data on hydrogen-bonding networks in this compound?

Methodological Answer:

- High-Resolution Crystallography : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).

- Variable-Temperature Studies : Analyze thermal ellipsoids to distinguish static vs. dynamic disorder.

- Complementary Techniques : Pair XRD with solid-state NMR (1H/31P) to validate hydrogen positions .

Q. Q8. What methodologies optimize the compound’s solubility for in vitro biological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.